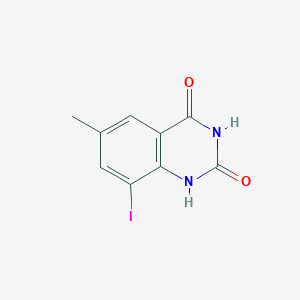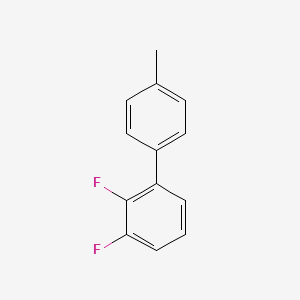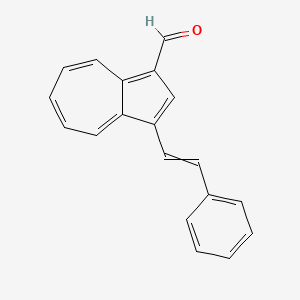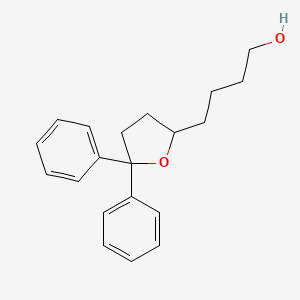
1,4-Dibromo-2-(2-bromoethoxy)-5-(hexyloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dibromo-2-(2-bromoethoxy)-5-(hexyloxy)benzene is a brominated aromatic compound with the molecular formula C14H18Br3O2 It is a derivative of benzene, substituted with bromine, bromoethoxy, and hexyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dibromo-2-(2-bromoethoxy)-5-(hexyloxy)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1,4-dihydroxybenzene followed by etherification with 2-bromoethanol and hexanol. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dibromo-2-(2-bromoethoxy)-5-(hexyloxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1,4-Dibromo-2-(2-bromoethoxy)-5-(hexyloxy)benzene has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential as a pharmacophore in drug design.
Wirkmechanismus
The mechanism of action of 1,4-dibromo-2-(2-bromoethoxy)-5-(hexyloxy)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dibromo-2-(2-bromoethoxy)benzene: Lacks the hexyloxy group, making it less hydrophobic.
1,4-Dibromo-2-(2-chloroethoxy)-5-(hexyloxy)benzene: Substitution of bromine with chlorine can alter its reactivity and biological activity.
1,4-Dibromo-2-(2-bromoethoxy)-5-(methoxy)benzene: The shorter methoxy group can affect its solubility and interaction with other molecules.
Uniqueness
1,4-Dibromo-2-(2-bromoethoxy)-5-(hexyloxy)benzene is unique due to the presence of both bromoethoxy and hexyloxy groups, which can influence its chemical reactivity and physical properties. This combination of substituents makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
655227-35-3 |
|---|---|
Molekularformel |
C14H19Br3O2 |
Molekulargewicht |
459.01 g/mol |
IUPAC-Name |
1,4-dibromo-2-(2-bromoethoxy)-5-hexoxybenzene |
InChI |
InChI=1S/C14H19Br3O2/c1-2-3-4-5-7-18-13-9-12(17)14(10-11(13)16)19-8-6-15/h9-10H,2-8H2,1H3 |
InChI-Schlüssel |
MJBZUMWINNESBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC(=C(C=C1Br)OCCBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(prop-2-enoyl)phenyl]acetamide](/img/structure/B12529466.png)

![Phenol, 4-[4,5-bis(4-hydroxyphenyl)-1H-imidazol-2-yl]-3,5-dichloro-](/img/structure/B12529477.png)






![2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole]](/img/structure/B12529522.png)
![Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12529526.png)
![Morpholine, 4-[6-(methylthio)hexyl]-](/img/structure/B12529532.png)


